molecular formula C14H29N2O4P B3340757 1-Ethyl-3-methylimidazolium dibutyl phosphate CAS No. 869858-84-4

1-Ethyl-3-methylimidazolium dibutyl phosphate

Cat. No.: B3340757
CAS No.: 869858-84-4
M. Wt: 320.36 g/mol
InChI Key: IDXRTKFKTIRDST-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium dibutyl phosphate is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications .

Mechanism of Action

Target of Action

1-Ethyl-3-methylimidazolium dibutyl phosphate is an imidazolium-based ionic liquid . It is primarily used as a solvent in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions, where it facilitates the interaction between them .

Mode of Action

This compound acts as a medium for chemical reactions, enabling the reactants to interact more effectively . It can dissolve cellulose , indicating its potential role in facilitating reactions involving cellulose or similar compounds .

Pharmacokinetics

It’s important to note that this compound is fully miscible in water , which could influence its distribution and elimination in a biological system.

Result of Action

The result of the action of this compound is the facilitation of chemical reactions. By acting as a solvent, it allows reactants to interact more effectively, potentially leading to higher reaction yields .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of water. For example, it has high thermal stability , which means it can facilitate reactions at a wide range of temperatures. Additionally, its miscibility in water allows it to be used in reactions that take place in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylimidazolium dibutyl phosphate can be synthesized through a reaction between 1-ethyl-3-methylimidazolium and dibutyl phosphate. The reaction typically involves the use of an appropriate solvent and may require specific temperature and pressure conditions to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process is designed to maintain consistent quality and high purity levels, often exceeding 97% as determined by high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methylimidazolium dibutyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolium derivatives, while substitution reactions can produce various substituted imidazolium compounds .

Comparison with Similar Compounds

  • 1-Ethyl-3-methylimidazolium diethyl phosphate
  • 1-Butyl-3-methylimidazolium dibutyl phosphate
  • 1-Ethyl-3-methylimidazolium dimethyl phosphate

Comparison: 1-Ethyl-3-methylimidazolium dibutyl phosphate is unique due to its specific combination of the imidazolium cation and dibutyl phosphate anion. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Compared to similar compounds, it offers distinct advantages in terms of solubility, thermal stability, and reactivity .

Properties

IUPAC Name

dibutyl phosphate;1-ethyl-3-methylimidazol-3-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O4P.C6H11N2/c1-3-5-7-11-13(9,10)12-8-6-4-2;1-3-8-5-4-7(2)6-8/h3-8H2,1-2H3,(H,9,10);4-6H,3H2,1-2H3/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXRTKFKTIRDST-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)([O-])OCCCC.CCN1C=C[N+](=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N2O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584826
Record name 1-Ethyl-3-methyl-1H-imidazol-3-ium dibutyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869858-84-4
Record name 1-Ethyl-3-methyl-1H-imidazol-3-ium dibutyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methylimidazolium dibutyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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